Butanoic acid, 3-[(phenylmethyl)thio]-, methyl ester
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Overview
Description
Butanoic acid, 3-[(phenylmethyl)thio]-, methyl ester is an organic compound with the molecular formula C12H16O2S. It is a derivative of butanoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl ester group, and a phenylmethylthio group is attached to the third carbon atom of the butanoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 3-[(phenylmethyl)thio]-, methyl ester typically involves the esterification of butanoic acid derivatives with methanol in the presence of a catalyst. One common method is the reaction of 3-[(phenylmethyl)thio]butanoic acid with methanol under acidic conditions to form the methyl ester. The reaction is usually carried out at elevated temperatures to increase the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control of reaction conditions and higher production efficiency. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3-[(phenylmethyl)thio]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the phenylmethylthio group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted butanoic acid derivatives.
Scientific Research Applications
Butanoic acid, 3-[(phenylmethyl)thio]-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Butanoic acid, 3-[(phenylmethyl)thio]-, methyl ester involves its interaction with specific molecular targets and pathways. The phenylmethylthio group can interact with enzymes and proteins, potentially inhibiting their activity. The ester group can undergo hydrolysis to release butanoic acid, which can further interact with biological targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 3-methyl-, phenylmethyl ester: Similar structure but lacks the thio group.
Butanoic acid, 3-methyl-, phenylethyl ester: Similar structure with a phenylethyl group instead of a phenylmethylthio group.
Isovaleric acid, benzyl ester: Similar ester structure but with different substituents.
Uniqueness
Butanoic acid, 3-[(phenylmethyl)thio]-, methyl ester is unique due to the presence of the phenylmethylthio group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and interaction with biological targets, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61452-42-4 |
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Molecular Formula |
C12H16O2S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
methyl 3-benzylsulfanylbutanoate |
InChI |
InChI=1S/C12H16O2S/c1-10(8-12(13)14-2)15-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
DEMYBAKKTWRZJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)SCC1=CC=CC=C1 |
Origin of Product |
United States |
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